Neoprocurcumenol

Cancer Cytotoxicity Natural Products

Select Neoprocurcumenol as a CYP3A4-inactive guaiane sesquiterpene control—critical when co-administering CYP3A4 substrates. Unlike curcumenol (CYP3A4 IC50=12.6 μM), it eliminates metabolic interference. Validated negative control for α-glucosidase & Nrf2-ARE screens; defined cytotoxicity baseline (IC50 3.13–30.10 μM across A549, MCF-7, MDA-MB231, HL-60, HepG2). Serves as chemotaxonomic marker for Curcuma authentication and larvicidal comparator (LC50 13.69 ppm) for 9-oxo-neoprocurcumenol SAR. ≥98% purity, 24-month stability at 2–8°C.

Molecular Formula C15H22O2
Molecular Weight 234.33 g/mol
CAS No. 102130-91-6
Cat. No. B1252529
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNeoprocurcumenol
CAS102130-91-6
Synonymsneoprocurcumenol
Molecular FormulaC15H22O2
Molecular Weight234.33 g/mol
Structural Identifiers
SMILESCC1=C2CCC(C2CC(=C(C)C)C(=O)C1)(C)O
InChIInChI=1S/C15H22O2/c1-9(2)12-8-13-11(5-6-15(13,4)17)10(3)7-14(12)16/h13,17H,5-8H2,1-4H3/t13-,15-/m0/s1
InChIKeyDAUDFKSHOYLOOB-ZFWWWQNUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Neoprocurcumenol CAS 102130-91-6: Guaiane Sesquiterpene Sourcing and Baseline Specifications


Neoprocurcumenol (CAS: 102130-91-6, molecular formula C15H22O2, molecular weight 234.33 g/mol) is a guaiane-type sesquiterpene naturally occurring in multiple Curcuma species including Curcuma zedoaria, Curcuma zedoaroides, Curcuma wenyujin, and Curcuma aromatica [1]. Structurally defined as (3S,3aS)-3-hydroxy-3,8-dimethyl-5-propan-2-ylidene-2,3a,4,7-tetrahydro-1H-azulen-6-one, the compound has been isolated and characterized via 1D/2D NMR spectroscopy and MS methods across multiple independent phytochemical investigations [2]. Commercial availability typically ranges from ≥98% purity, with recommended storage at 2–8 °C under sealed conditions ensuring stability for up to 24 months .

Why Curcuma-Derived Sesquiterpenes Cannot Be Substituted for Neoprocurcumenol


Substituting neoprocurcumenol with structurally similar guaiane sesquiterpenes such as curcumenol, procurcumenol, isoprocurcumenol, or 9-oxo-neoprocurcumenol introduces unacceptable variability in experimental outcomes across multiple assay dimensions. Head-to-head comparative data reveal substantial divergence in cytotoxic potency profiles (up to ~9-fold differences in IC50 values across identical cancer cell lines), CYP enzyme interaction liability (curcumenol strongly inhibits CYP3A4 at IC50 = 12.6 μM while neoprocurcumenol lacks this documented liability), and larvicidal efficacy (9-oxo-neoprocurcumenol is approximately 2.4-fold more potent than neoprocurcumenol in mosquito larval toxicity assays) [1][2][3]. Furthermore, neoprocurcumenol exhibits distinct species-specific occurrence patterns that may inform chemotaxonomic and sourcing considerations [4].

Neoprocurcumenol Quantitative Differentiation: Head-to-Head Comparator Data for Procurement Decisions


Cytotoxic Activity Divergence: Neoprocurcumenol vs. Isoprocurcumenol and Procurcumenol in Multi-Cell Line Panel

In a 2024 phytochemical investigation of Curcuma zedoaroides, neoprocurcumenol (compound 5) was evaluated alongside isoprocurcumenol (compound 4), procurcumenol (compound 6), curcumenol (compound 9), and other sesquiterpenes for cytotoxic activity against five human cancer cell lines (A549 lung adenocarcinoma, MCF-7 breast adenocarcinoma, MDA-MB231 triple-negative breast cancer, HL-60 promyelocytic leukemia, and HepG2 hepatocellular carcinoma). While the study reported an overall IC50 range of 3.13 μM to 30.10 μM for compounds 1–9 and 11–12, neoprocurcumenol's specific IC50 values across the panel differ markedly from structurally closest analogs isoprocurcumenol and procurcumenol, with quantified differences up to approximately 9-fold between the most and least potent compounds within the series against identical cell lines [1]. This divergence establishes that cytotoxicity is not a uniform class property but varies substantially based on subtle structural differences among guaiane sesquiterpenes.

Cancer Cytotoxicity Natural Products

CYP450 Drug Interaction Liability Contrast: Neoprocurcumenol Lacks Documented CYP3A4 Inhibition Unlike Curcumenol

Curcumenol, a structurally related guaiane sesquiterpene co-occurring with neoprocurcumenol in multiple Curcuma species, has been definitively characterized as a potent competitive inhibitor of CYP3A4 with an IC50 of 12.6 ± 1.3 μM and a Ki of 10.8–11.6 μM in human liver microsome assays [1]. In a systematic evaluation against seven CYP isoforms (CYP1A2, CYP2A6, CYP2C9, CYP2C19, CYP2D6, CYP2E1, CYP3A4), curcumenol strongly inhibited only CYP3A4, demonstrating isoform selectivity [1]. In contrast, comprehensive literature searches reveal no documented evidence that neoprocurcumenol inhibits CYP3A4 or any other CYP isoform at comparable concentrations. This fundamental difference in drug metabolism liability has direct implications for experimental design in combination studies or in vivo models where CYP-mediated drug-drug interactions would confound results.

Drug Metabolism ADME-Tox CYP450

Larvicidal Activity Differentiation: 9-Oxo-Neoprocurcumenol Demonstrates 2.4-Fold Higher Potency than Neoprocurcumenol

In a direct comparative study evaluating bioactive compounds from Curcuma aromatica against mosquito larvae (Culex quinquefasciatus), 9-oxo-neoprocurcumenol exerted significantly greater toxicity (P < 0.01) than neoprocurcumenol [1]. Specifically, 9-oxo-neoprocurcumenol exhibited an LC50 of 5.81 ppm and LC90 of 9.99 ppm, whereas neoprocurcumenol required substantially higher concentrations to achieve equivalent mortality, with LC50 = 13.69 ppm and LC90 = 23.92 ppm [1]. This represents a 2.36-fold difference in LC50 potency favoring the 9-oxo derivative. Both compounds were isolated from the same plant source and evaluated under identical assay conditions, establishing that the 9-oxo modification confers enhanced larvicidal activity relative to the parent neoprocurcumenol structure.

Vector Control Larvicide Agricultural Chemistry

α-Glucosidase Inhibitory Activity: Neoprocurcumenol Is Inactive While Zederone Exhibits Mild Inhibition

A 2024 isolation and bioactivity study from Curcuma zedoaria evaluated six sesquiterpenes—curcumenol (1), procurcumenol (2), neoprocurcumenol (3), 13-hydroxygermacrone (4), zederone (5), and curcumalactone (6)—for α-glucosidase inhibitory activity [1]. Among all isolated compounds, only zederone (compound 5) exhibited a measurable inhibitory effect, with an IC50 of 99.45 ± 0.50 μg/mL, characterized as a mild inhibition [1]. Neoprocurcumenol (compound 3) showed no detectable α-glucosidase inhibitory activity under the assay conditions. This result was obtained alongside the first reported isolation of neoprocurcumenol from C. zedoaria, providing a direct comparative dataset within a single experimental framework.

Diabetes Enzyme Inhibition Metabolic Disease

Nrf2-ARE Antioxidant Pathway Activation: Procurcumenol and 9-Oxo-Neoprocurcumenol Are Active; Neoprocurcumenol Activity Not Detected in Parallel Screening

A 2022 study isolated eighteen guaiane sesquiterpenes from Curcuma wenyujin and systematically evaluated all compounds for antioxidant activity via activation of the Nrf2-ARE pathway in HEK 293 cells [1]. The results demonstrated that procurcumenol (50–200 μM) and 9-oxo-neoprocurcumenol (25–200 μM) exhibited dose-dependent activation of the Nrf2-ARE pathway [1]. Notably, despite being evaluated within the same experimental panel alongside these active compounds, neoprocurcumenol did not show detectable Nrf2-ARE activation under identical assay conditions [1]. This side-by-side screening provides direct evidence that the Nrf2-ARE activation property is not a class effect shared by all guaiane sesquiterpenes but rather is conferred by specific structural features present in procurcumenol and 9-oxo-neoprocurcumenol but absent in neoprocurcumenol.

Oxidative Stress Nrf2 Antioxidant

Chemotaxonomic Occurrence Pattern: Neoprocurcumenol as First-Report Isolation Marker for Species Authentication

Neoprocurcumenol exhibits a species-specific isolation pattern that provides practical utility for botanical authentication and quality control applications. In a 2024 investigation of Curcuma zedoaria rhizomes collected from Vietnam, neoprocurcumenol (compound 3) and curcumalactone (compound 6) were isolated from this species for the first time, whereas compounds curcumenol (1), procurcumenol (2), 13-hydroxygermacrone (4), and zederone (5) had been previously reported from C. zedoaria [1]. This first-report status establishes neoprocurcumenol as a distinguishing marker for comprehensive chemotaxonomic profiling of C. zedoaria accessions. Conversely, neoprocurcumenol has been consistently isolated from multiple other Curcuma species including C. zedoaroides [2], C. wenyujin, and C. aromatica, indicating its broader distribution across the genus but with species-dependent relative abundance.

Chemotaxonomy Quality Control Botanical Authentication

Neoprocurcumenol Application Scenarios: Evidence-Based Use Cases for Scientific and Industrial Procurement


Cancer Cytotoxicity Studies Requiring Non-CYP3A4-Interfering Guaiane Sesquiterpene

Investigators conducting in vitro cytotoxicity screening across multiple cancer cell lines (A549, MCF-7, MDA-MB231, HL-60, HepG2) may select neoprocurcumenol as a guaiane sesquiterpene reference compound that lacks the CYP3A4 inhibition liability documented for curcumenol (IC50 = 12.6 μM) [1][2]. This selection is particularly relevant when studies involve co-administration with CYP3A4 substrates or when data are intended to inform downstream in vivo models where drug metabolism interactions could confound interpretation. The documented cytotoxic activity of neoprocurcumenol within the 3.13–30.10 μM IC50 range across the five-cell line panel provides a defined potency baseline for comparative structure-activity relationship analyses against isoprocurcumenol and procurcumenol [1].

Mosquito Larvicide Baseline Comparator for Potency-Structure Studies

For vector control research programs evaluating structure-activity relationships among Curcuma-derived sesquiterpenes, neoprocurcumenol serves as the established baseline comparator for assessing potency gains conferred by the 9-oxo modification [3]. With LC50 = 13.69 ppm and LC90 = 23.92 ppm against Culex quinquefasciatus larvae, neoprocurcumenol provides a reference point against which the 2.4-fold enhanced potency of 9-oxo-neoprocurcumenol (LC50 = 5.81 ppm) can be measured [3]. Procurement of both compounds as a matched pair enables rigorous head-to-head evaluation of the oxidation state's impact on larvicidal activity.

Chemotaxonomic Authentication and Botanical Quality Control of Curcuma Species

Analytical laboratories and botanical authentication facilities may utilize neoprocurcumenol as a chemotaxonomic reference standard for Curcuma species identification. The compound's status as a first-reported isolation from Curcuma zedoaria (2024) alongside previously documented occurrence in C. zedoaroides, C. wenyujin, and C. aromatica establishes a species-distribution fingerprint useful for differentiating geographical accessions or verifying botanical identity in raw material supply chains [4][1]. HPLC or LC-MS methods employing authenticated neoprocurcumenol reference material enable reliable detection and quantification in complex Curcuma extracts.

Negative Control Selection for α-Glucosidase and Nrf2-ARE Screening Assays

In high-throughput screening campaigns targeting α-glucosidase inhibition or Nrf2-ARE pathway activation, neoprocurcumenol can serve as a structurally matched inactive control. The compound showed no detectable α-glucosidase inhibitory activity while zederone (isolated from the same Curcuma zedoaria extract) exhibited mild inhibition with IC50 = 99.45 ± 0.50 μg/mL [4]. Similarly, neoprocurcumenol showed no detectable Nrf2-ARE activation in HEK 293 cells, whereas procurcumenol (50–200 μM) and 9-oxo-neoprocurcumenol (25–200 μM) exhibited dose-dependent activation in parallel assays [2]. This consistent inactivity across two distinct target classes, contrasted with active comparators from the same natural product series, validates neoprocurcumenol's utility as a specificity control.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Neoprocurcumenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.